6-Ethoxyquinolin-8-amine

Vue d'ensemble

Description

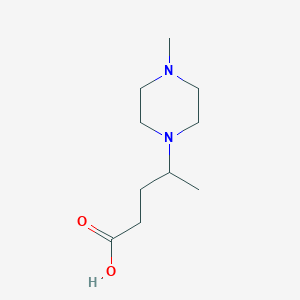

The compound 6-Ethoxyquinolin-8-amine is a derivative of the quinolone family, which is known for its antibacterial properties. The research on 6-aminoquinolones has indicated that substituents larger than a methyl group at the C-8 position could enhance the antibacterial activity of these compounds. Specifically, the introduction of a methoxy group at the C-8 position has been shown to yield compounds with significant antibacterial activity, particularly against gram-positive bacteria . This suggests that 6-Ethoxyquinolin-8-amine could potentially exhibit similar antibacterial properties due to the presence of an ethoxy group, which is larger than a methyl group.

Synthesis Analysis

The synthesis of 6-aminoquinolones with different substituents at the C-8 position has been explored to understand the structure-activity relationship within this class of compounds. In one study, the introduction of an ethyl or a methoxy group at the C-8 position was achieved, and the resulting compounds were evaluated for their antibacterial activity . Another study demonstrated the formation of 8-amino-5,8'-iminobis(6-methoxyquinoline) through thermolysis of 8-hydroxylamino-6-methoxyquinoline, which further underscores the reactivity of the C-8 position in quinolone derivatives .

Molecular Structure Analysis

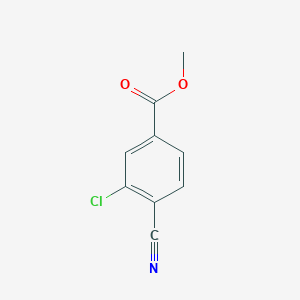

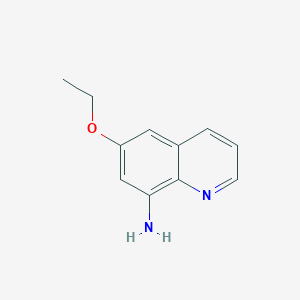

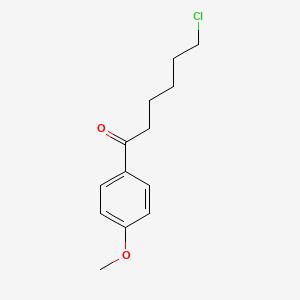

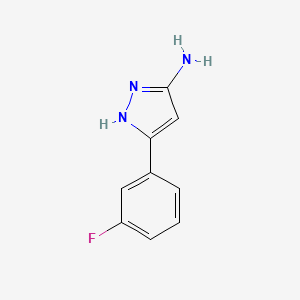

The molecular structure of 6-Ethoxyquinolin-8-amine is characterized by the presence of an ethoxy group at the C-8 position of the quinolone ring. This structural feature is crucial as it influences the compound's electronic properties and, consequently, its biological activity. The studies suggest that the length and electronic properties of the substituents at the C-8 position play a significant role in determining the antibacterial efficacy of these compounds .

Chemical Reactions Analysis

The chemical reactivity of quinolone derivatives at the C-8 position has been demonstrated through various reactions. For instance, the formation of 8-amino-5,8'-iminobis(6-methoxyquinoline) via thermolysis or deoxygenation reactions indicates that the C-8 position is amenable to nucleophilic substitution reactions, which can lead to the formation of novel quinolone derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Ethoxyquinolin-8-amine are not detailed in the provided papers, the general properties of quinolone derivatives can be inferred. These compounds typically exhibit good solubility in polar solvents, which is essential for their biological activity. The presence of different substituents at the C-8 position can alter properties such as melting point, boiling point, and stability, which are critical for the compound's pharmacokinetic profile and its overall efficacy as an antibacterial agent .

Applications De Recherche Scientifique

Antioxidant Properties

6-Ethoxyquinolin-8-amine, also known as ethoxyquin, has been studied for its antioxidant properties. One study utilized electron spin resonance (ESR) to demonstrate that ethoxyquin partly exists in a free radical form, indicating its role as a radical scavenger and antioxidant. This property was further influenced by exposure to UV light, as observed in the study by Skaare and Henriksen (1975) in the Journal of the Science of Food and Agriculture (Skaare & Henriksen, 1975).

Biological Activities

Ethoxyquin's biological activities have been a subject of research, particularly regarding its impact on blood pressure, respiration, and smooth muscle. According to a study by Fassett and Hjort (1938) in the Journal of Pharmacology and Experimental Therapeutics, secondary amines like ethoxyquin exhibit pressor activity, influencing vascular systems and potentially impacting blood pressure and smooth muscle functions (Fassett & Hjort, 1938).

Antitumor Activity

A 2012 study in the journal Molecules by Károlyi et al. explored the synthesis of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including derivatives of ethoxyquin, and investigated their antitumor activity. This research provided insights into the potential of ethoxyquin derivatives in cancer treatment (Károlyi et al., 2012).

Impact on Mitochondrial Function

Reyes et al. (1995) in Biochemical Pharmacology investigated the effect of ethoxyquin on mitochondrial function. The study revealed that ethoxyquin could inhibit mitochondrial electron transport, which has implications for understanding its potential toxicological effects and influence on cellular energy metabolism (Reyes et al., 1995).

Mécanisme D'action

Target of Action

6-Ethoxyquinolin-8-amine is a derivative of 8-quinolinamines . The primary targets of 8-quinolinamines are the liver stages of Plasmodium infections . These compounds are effective against these stages and are thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria .

Mode of Action

It is known that 8-quinolinamines interact with the liver stages of plasmodium infections . This interaction results in the clearance of liver-stage parasites, especially those from Plasmodium vivax .

Biochemical Pathways

8-quinolinamines are known to interfere with the life cycle of the Plasmodium parasite, particularly the liver stages .

Pharmacokinetics

It is known that 8-quinolinamines, such as primaquine and tafenoquine, have different elimination half-lives . Primaquine has a half-life of 6 hours, while tafenoquine has a much longer half-life of 14 days . These properties affect the bioavailability of the drugs and their effectiveness in treating malaria.

Result of Action

The result of the action of 6-Ethoxyquinolin-8-amine is the clearance of liver-stage parasites, especially those from Plasmodium vivax . This leads to the prevention of relapsing malaria as well as causal prophylaxis for malaria infections .

Action Environment

The action of 6-Ethoxyquinolin-8-amine, like other 8-quinolinamines, can be influenced by environmental factors. For instance, the toxicity of 8-quinolinamines is known to be higher in individuals deficient in glucose-6-phosphate dehydrogenase (G6PD) . This is an important consideration in the administration of these drugs.

Propriétés

IUPAC Name |

6-ethoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCXOJNSYQZFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)